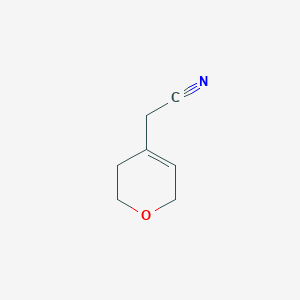

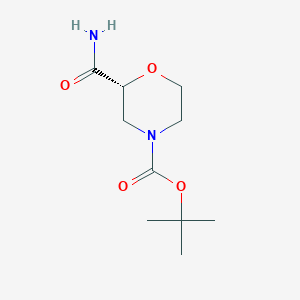

2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

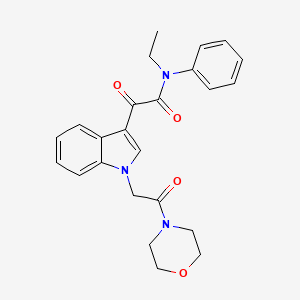

2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is a chemical compound with the CAS Number: 854696-48-3 . It has a molecular weight of 123.15 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Heterocycles

One notable application of 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile involves the synthesis of novel heterocyclic compounds. For instance, it has been used as a key intermediate in the creation of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds have been synthesized incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and evaluated for their antioxidant activities. Some of the synthesized compounds demonstrated antioxidant activities nearly equal to that of ascorbic acid, showcasing the potential of this compound in contributing to the development of novel antioxidant agents (A. El‐Mekabaty, 2015).

Synthesis of Pyran and Pyranoquinoline Derivatives

Another application is seen in the synthesis of new pyran and pyranoquinoline derivatives. Through a one-pot three-component condensation reaction, various 2-amino-4H-pyran-3-carbonitriles were synthesized. These key intermediates underwent rapid condensation with formic acid and acetic anhydride to yield corresponding pyranes and pyranopyrimidinones. All synthesized compounds were thoroughly characterized, highlighting the versatility of this compound in facilitating the synthesis of complex organic molecules with potential applications in various fields of chemistry (Anis Romdhane, H. Jannet, 2017).

Tunable Cyclization Reactions

Furthermore, this compound plays a critical role in tunable cyclization reactions. A novel cyclization reaction mediated by CuX(2) has been developed for the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids or esters. This method showcases the compound's utility in creating structurally diverse and potentially bioactive molecules, providing a valuable tool for synthetic organic chemistry and drug discovery efforts (Xian Huang, Hongwei Zhou, 2002).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various biological targets .

Mode of Action

It’s possible that it interacts with its targets through a variety of chemical reactions, potentially involving the pyran ring structure .

Biochemical Pathways

Related compounds have been used in the synthesis of modulators for the endocannabinoid system (ecs) and inhibitors for the embryonic ectoderm development (eed) and irak4 .

Result of Action

Related compounds have shown potential in modulating various biological targets .

Action Environment

It’s worth noting that the compound is stored at room temperature and is in liquid form , which could potentially influence its stability and efficacy.

Eigenschaften

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXINIPKCIDAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)

![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)